![molecular formula C20H21ClN2O2S B13748934 2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium CAS No. 106636-59-3](/img/structure/B13748934.png)
2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium is a complex organic compound that combines the structural features of acridine, sulfanylacetate, and piperidine. Acridine derivatives are known for their biological activities, including antimicrobial and anticancer properties. Piperidine, a six-membered heterocyclic amine, is widely used in the synthesis of pharmaceuticals due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium typically involves the following steps:
Formation of 2-Chloroacridine: This can be achieved through the chlorination of acridine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Sulfanylation: The 2-chloroacridine is then reacted with thioglycolic acid or its derivatives to form 2-(2-chloroacridin-9-yl)sulfanylacetate.
Quaternization: Finally, the sulfanylacetate derivative is quaternized with piperidine to form the piperidin-1-ium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The acridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Catalytic hydrogenation (e.g., Pd/C, H2)
Substitution: Nucleophiles (e.g., amines, thiols) under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced acridine derivatives
Substitution: Amino or thiol-substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its bioactive acridine and piperidine moieties.
Industry: Utilized in the development of dyes and pigments due to the chromophoric acridine structure
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine derivatives: Known for their antimicrobial and anticancer properties.
Piperidine derivatives: Widely used in pharmaceuticals for their versatile chemical properties
Uniqueness
2-(2-Chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium is unique due to its combination of acridine and piperidine moieties, which confer both DNA intercalation and receptor/enzyme modulation properties. This dual functionality makes it a promising candidate for drug development and other scientific applications .
Eigenschaften
106636-59-3 | |
Molekularformel |
C20H21ClN2O2S |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
2-(2-chloroacridin-9-yl)sulfanylacetate;piperidin-1-ium |
InChI |
InChI=1S/C15H10ClNO2S.C5H11N/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-2-4-6-5-3-1/h1-7H,8H2,(H,18,19);6H,1-5H2 |
InChI-Schlüssel |
UXLJDDZFILQSMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH2+]CC1.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.